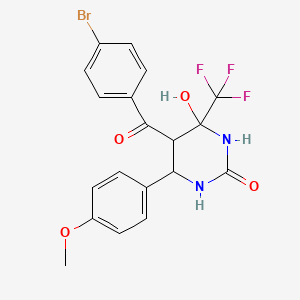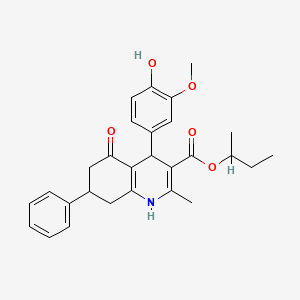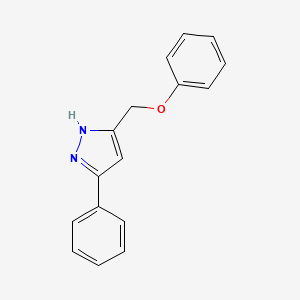
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidinone derivatives often involves multi-step reactions, including bromination, condensation, and cyclization processes. For example, the synthesis of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone, a similar compound, was achieved through reactions involving bromo and methanol under specific conditions, showcasing the complexity and precision required in synthesizing such compounds (Martins et al., 1998).
Molecular Structure Analysis
The molecular structure of pyrimidinones is characterized by techniques such as NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. These studies reveal the stereochemistry, electronic configuration, and stability of the molecule. For instance, the structure determination of a related compound showed a specific orthorhombic space group, indicating the precise geometric arrangement and stability of such molecules (Martins et al., 1998).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone and its derivatives have demonstrated significant potential in antimicrobial and antifungal applications. Research has shown these compounds exhibit good antibacterial activity against various gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumonia, and Salmonella typhi. Furthermore, they have also shown potent antifungal activity against fungi species such as Aspergillus fumigates, Aspergillus niger, and Rhizopus (Al-Juboori, 2020).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on this compound and its derivatives. Techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations have been employed to determine their molecular structure. These studies are crucial for understanding the physical and chemical properties of these compounds, which are essential for their practical applications in medicinal chemistry (Martins et al., 1998).
Synthesis and Chemical Reactions
The synthesis of these compounds involves various chemical reactions and processes. Research has been focused on developing novel methods and pathways for synthesizing these pyrimidinone derivatives, which is fundamental for exploring their practical applications in various fields, including pharmaceuticals. Different synthetic routes and reaction mechanisms have been explored, highlighting the compound's versatility and potential for diverse applications (Zigeuner et al., 1975).
Potential in Parkinson's Disease Research
Some derivatives of this compound have been explored as potential agents for imaging in Parkinson's disease. This indicates the possible role of these compounds in neurodegenerative disease research, particularly in developing diagnostic tools or treatments for conditions like Parkinson's disease (Wang et al., 2017).
Propriétés
IUPAC Name |
5-(4-bromobenzoyl)-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrF3N2O4/c1-29-13-8-4-10(5-9-13)15-14(16(26)11-2-6-12(20)7-3-11)18(28,19(21,22)23)25-17(27)24-15/h2-9,14-15,28H,1H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYUZTHDFLEREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B4979627.png)

![N-[1-(4-fluorobenzyl)-4-methyl-1H-pyrazol-5-yl]-2-(1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B4979666.png)

![3-(1,3-benzodioxol-5-yl)-5-[(5-methyl-3-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4979684.png)
![2-(4-hydroxyphenyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B4979687.png)
![1-[(4-chlorobenzyl)oxy]-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B4979691.png)
![2,6-di-tert-butyl-4-[(2-hydroxyphenyl)(4-morpholinyl)methyl]phenol](/img/structure/B4979696.png)
![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4979717.png)
![8-methoxy-4-methyl-N-[2-(1-piperidinyl)ethyl]-2-quinolinamine](/img/structure/B4979723.png)
![diethyl 2,2'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis[4-(4-methylphenyl)-3-thiophenecarboxylate]](/img/structure/B4979727.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4979734.png)
![4-{[4-(4-benzyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}pyridine trifluoroacetate](/img/structure/B4979744.png)
